molecular formula C9H10O2 B112801 2-Methoxy-4-methylbenzaldehyde CAS No. 57415-35-7

2-Methoxy-4-methylbenzaldehyde

Cat. No.: B112801
CAS No.: 57415-35-7
M. Wt: 150.17 g/mol
InChI Key: KVTOUUODKAHJCM-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its pleasant aroma and is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-methoxy-4-methylphenol with a formylating agent such as paraformaldehyde in the presence of a catalyst like magnesium chloride and a base like triethylamine. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-methoxy-4-methylbenzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 2-methoxy-4-methylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to the ortho and para positions relative to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 2-Methoxy-4-methylbenzoic acid.

    Reduction: 2-Methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-4-methylbenzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylbenzaldehyde: This isomer has the methoxy and methyl groups at different positions on the benzene ring.

    2-Hydroxy-4-methoxybenzaldehyde: This compound has a hydroxyl group instead of a methyl group at the fourth position.

    4-Hydroxy-2-methoxybenzaldehyde: This compound has a hydroxyl group instead of a methoxy group at the second position.

Uniqueness

2-Methoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both methoxy and methyl groups on the benzene ring provides distinct electronic effects, making it a valuable intermediate in organic synthesis and a compound of interest in various research fields.

Properties

IUPAC Name

2-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTOUUODKAHJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423690
Record name 2-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57415-35-7
Record name 2-Methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 2-methoxy-4-methylbenzaldehyde used to determine the structure of itaconitin?

A1: Researchers utilized this compound in a multi-step process to understand the structure of itaconitin. Here's a simplified breakdown:

  1. Synthesis of Methylanhydroitaconitin: Anhydroitaconitin was chemically modified to yield methylanhydroitaconitin. This synthesis involved reacting anhydroitaconitin with a methylating agent followed by hydrolysis. []
  2. Ozonolysis: Methylanhydroitaconitin was then subjected to ozonolysis, a chemical reaction that cleaves carbon-carbon double bonds using ozone. This process yielded this compound as a key product. []

Q2: Was this compound used in the synthesis of any compounds related to itaconitin?

A: Yes, this compound served as a crucial starting material in the synthesis of methylanhydroitaconitin. [] This synthesis confirmed the structure of methylanhydroitaconitin and further validated the structural elucidation of itaconitin. The successful synthesis of methylanhydroitaconitin from this compound represents a significant achievement in confirming the proposed structures of these complex alkaloids.

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